molecular formula C7H5BrClNO2 B598554 2-Bromo-5-chloro-4-nitrotoluene CAS No. 10289-13-1

2-Bromo-5-chloro-4-nitrotoluene

Cat. No. B598554
CAS RN: 10289-13-1
M. Wt: 250.476
InChI Key: GFKQJMLNMYPKNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-chloro-4-nitrotoluene can start from commercially available 5-chloro-2-methyl-4-nitroaniline. It can also be synthesized by the regioselective bromination of o-nitrotoluene . A Friedel Crafts acylation followed by a Clemmensen Reduction can also be used .


Molecular Structure Analysis

The linear formula of 2-Bromo-5-chloro-4-nitrotoluene is C7H5BrClNO2 . Its molecular weight is 250.48 .


Chemical Reactions Analysis

2-Bromo-5-chloro-4-nitrotoluene is a versatile chemical that has a wide range of applications in the laboratory. It is used in the synthesis of a variety of organic compounds, as a reagent in organic reactions, and as a catalyst in biochemical reactions.


Physical And Chemical Properties Analysis

2-Bromo-5-chloro-4-nitrotoluene has a melting point of 78-80 °C (lit.) . It is insoluble in water .

Scientific Research Applications

  • Synthesis of Halogenated Toluene Derivatives : The synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene involves a reduction to give 5-bromo-2-methylaniline, followed by diazotization and the Sandmeyer reaction. This study indicates a method for producing halogenated toluene derivatives, which could be applicable to 2-Bromo-5-chloro-4-nitrotoluene as well (Xue Xu, 2006).

  • Bromination of Nitrotoluene : The bromination process of p-nitrotoluene using antimony tribromide and ferric bromide as catalysts results in different brominated nitrotoluenes. This research provides insights into the catalytic processes that might be relevant for the bromination of 2-Bromo-5-chloro-4-nitrotoluene (G. Cavill, 1946).

  • Ring Halogenations of Polyalkylbenzenes : This study discusses ring halogenations of polyalkylbenzenes using different halogen sources and catalysts. The findings could be relevant to understanding the chemical behavior of 2-Bromo-5-chloro-4-nitrotoluene in similar reactions (P. Bovonsombat & E. Mcnelis, 1993).

  • Electrophilic Bromination Using Barium Tetrafluorobromate (III) : This research shows that Ba(BrF4)2 acts as a highly-active brominating agent. In case of interaction with nitrobenzene, pure 3-bromo-nitrotoluene is formed. This study highlights the potential for efficient bromination reactions, which could be applicable to 2-Bromo-5-chloro-4-nitrotoluene (V. Sobolev et al., 2014).

  • Synthesis of Nolatrexed Dihydrochloride : Nolatrexed dihydrochloride, a thymidylate synthase inhibitor, was synthesized from 2-bromo-4-nitrotoluene. This indicates that 2-Bromo-5-chloro-4-nitrotoluene might be used as a precursor in the synthesis of pharmaceutical compounds (Shi Hui-lin, 2008).

  • Ozone-mediated Nitration of Chloro- and Bromo-benzenes : This study discusses the nitration of chloro- and bromo-benzenes in the presence of ozone, yielding nitro derivatives. It provides an understanding of how halogen substituents in compounds like 2-Bromo-5-chloro-4-nitrotoluene might react under similar conditions (Hitomi Suzuki & Tadashi Mori, 1994).

  • Spectroscopic Studies of Halogen Substituted Nitrotoluenes : Spectroscopic studies of halogen-substituted nitrotoluenes, including compounds similar to 2-Bromo-5-chloro-4-nitrotoluene, provide insights into their molecular structure and electronic properties. This can be crucial for understanding their chemical behavior and potential applications (V. Krishnakumar et al., 2013).

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-nitrotoluene involves the introduction of a new substituent which is strongly affected by the directing effects of other substituents . The order in which reactions are carried out is often critical to the success of the overall scheme .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral. It targets the respiratory system . Personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Ensure adequate ventilation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

1-bromo-4-chloro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKQJMLNMYPKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274608
Record name 1-Bromo-4-chloro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10289-13-1
Record name 1-Bromo-4-chloro-2-methyl-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10289-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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